molecular formula C21H20ClN3O4S B2524709 methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 899748-28-8

methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2524709
CAS No.: 899748-28-8
M. Wt: 445.92
InChI Key: VRQKAMYFEVJVFY-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, drawing on available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazole ring : Provides a site for biological interactions.
  • Chlorobenzyl group : May enhance lipophilicity and cellular uptake.
  • Thioacetamido group : Potentially involved in biochemical interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The imidazole derivative is known for its ability to disrupt microbial cell membranes, leading to cell death.
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies have indicated that it induces apoptosis in specific cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines
CytotoxicityLow cytotoxicity towards normal cells
Mechanism of ActionInvolves mitochondrial pathways and oxidative stress

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, with a significant upregulation of pro-apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels. These findings suggest that the compound may exert its anticancer effects through modulation of apoptotic pathways.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. Key findings include:

  • Mechanistic Insights : The compound appears to induce apoptosis via mitochondrial pathways, leading to cytochrome c release and activation of caspases. This was corroborated by Western blot analysis showing increased levels of cleaved caspase-3 following treatment.
  • Selectivity : Notably, the compound exhibited low cytotoxicity towards non-cancerous cell lines (IC50 > 100 µM), suggesting a favorable safety profile for further development.

Properties

IUPAC Name

methyl 4-[[2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-29-20(28)15-4-8-17(9-5-15)24-19(27)13-30-21-23-10-18(12-26)25(21)11-14-2-6-16(22)7-3-14/h2-10,26H,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKAMYFEVJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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